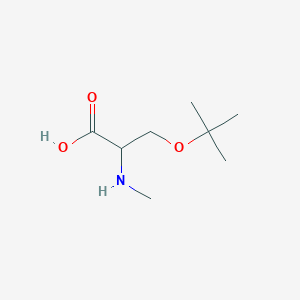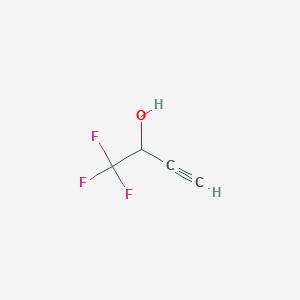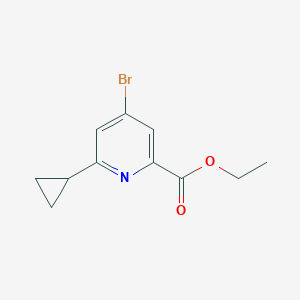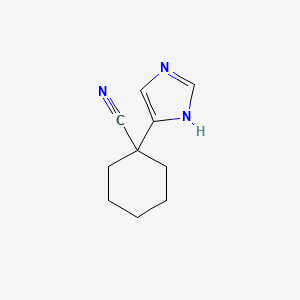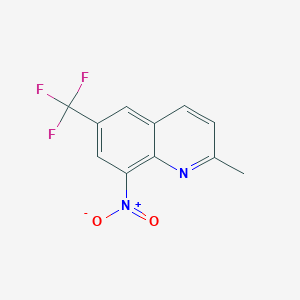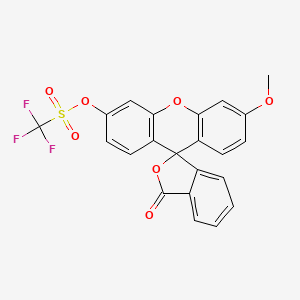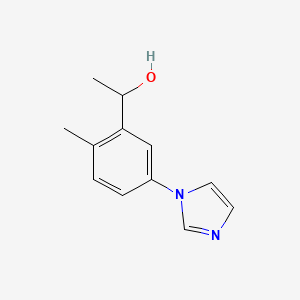
1-(5-(1H-Imidazol-1-yl)-2-methylphenyl)ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(5-(1H-Imidazol-1-yl)-2-methylphenyl)ethanol is a chemical compound that features an imidazole ring attached to a phenyl group, which is further substituted with a methyl group and an ethanol moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-(1H-Imidazol-1-yl)-2-methylphenyl)ethanol typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Van Leusen imidazole synthesis, which involves the reaction of tosylmethyl isocyanide (TosMIC) with an aldehyde and an amine.
Substitution on the Phenyl Ring: The methyl group can be introduced via Friedel-Crafts alkylation using methyl chloride and a Lewis acid catalyst such as aluminum chloride.
Attachment of the Ethanol Group: The ethanol group can be introduced through a Grignard reaction, where a phenylmagnesium bromide reacts with ethylene oxide to form the ethanol moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields .
化学反応の分析
Types of Reactions
1-(5-(1H-Imidazol-1-yl)-2-methylphenyl)ethanol undergoes several types of chemical reactions:
Reduction: The imidazole ring can be reduced under hydrogenation conditions using palladium on carbon as a catalyst.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Formation of 1-(5-(1H-Imidazol-1-yl)-2-methylphenyl)ethanone.
Reduction: Formation of this compound with a reduced imidazole ring.
Substitution: Formation of nitro or halogen-substituted derivatives.
科学的研究の応用
1-(5-(1H-Imidazol-1-yl)-2-methylphenyl)ethanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to the presence of the imidazole ring.
Medicine: Explored for its potential therapeutic properties, including antifungal and antibacterial activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action of 1-(5-(1H-Imidazol-1-yl)-2-methylphenyl)ethanol involves its interaction with molecular targets such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity . Additionally, the phenyl and ethanol groups may enhance the compound’s binding affinity and specificity .
類似化合物との比較
Similar Compounds
2-(5-Nitro-1H-imidazol-1-yl)ethanol: Similar structure but with a nitro group instead of a methyl group.
2-(1-Methyl-1H-imidazol-2-yl)-ethanol: Similar structure but with a different substitution pattern on the imidazole ring.
Uniqueness
1-(5-(1H-Imidazol-1-yl)-2-methylphenyl)ethanol is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other imidazole derivatives .
特性
CAS番号 |
765229-54-7 |
|---|---|
分子式 |
C12H14N2O |
分子量 |
202.25 g/mol |
IUPAC名 |
1-(5-imidazol-1-yl-2-methylphenyl)ethanol |
InChI |
InChI=1S/C12H14N2O/c1-9-3-4-11(7-12(9)10(2)15)14-6-5-13-8-14/h3-8,10,15H,1-2H3 |
InChIキー |
SDQXVTPJJDXALN-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C=C1)N2C=CN=C2)C(C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


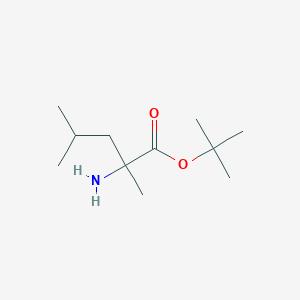
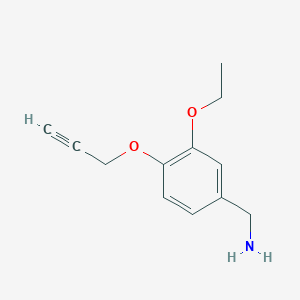
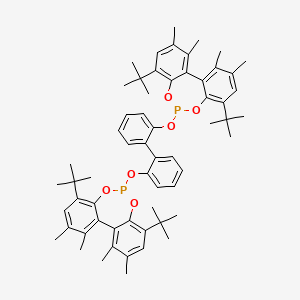
![(3A'S,4S,7a'S)-2,2,2',2'-tetramethyldihydrospiro[[1,3]dioxolane-4,6'-[1,3]dioxolo[4,5-c]pyran]-7'(4'H)-one](/img/structure/B12830614.png)
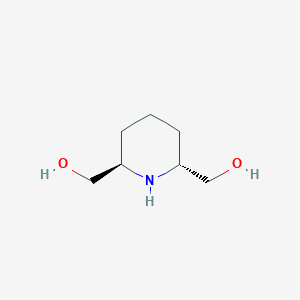
![dipotassium;[[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-[(2R)-2,3-di(tetradecanoyloxy)propoxy]phosphoryl] phosphate](/img/structure/B12830622.png)
